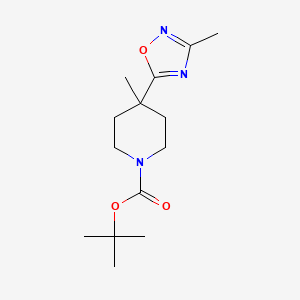

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and an oxadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Substitution Reactions: The tert-butyl and methyl groups are introduced through substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group undergoes acid- or base-mediated cleavage to yield free piperidine derivatives, critical for further functionalization.

-

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates tert-butyl cation elimination, forming CO₂ and the piperidinium intermediate .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazol-5-yl group participates in electrophilic substitution and ring-opening reactions.

Electrophilic Aromatic Substitution

Ring-Opening Reactions

Piperidine Ring Functionalization

The piperidine nitrogen and C-4 methyl group enable alkylation, acylation, and cross-coupling.

N-Alkylation/Acylation

| Reaction | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | 88% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated piperidine | 91% |

C-4 Methyl Group Oxidation

| Oxidizing Agent | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, 70°C | 6 h | 4-Carboxy piperidine derivative | 73% | |

| RuO₄, CH₃CN/H₂O | 25°C, 12 h | Ketone formation | 68% |

Cross-Coupling Reactions

The oxadiazole ring’s aromaticity facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings.

Thermal and Catalytic Decomposition

Controlled pyrolysis or hydrogenation alters the core structure:

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Preferred Conditions | Competing Pathways |

|---|---|---|---|

| Boc group | Acids > Bases | HCl/dioxane, 25°C | Oxadiazole ring protonation |

| Oxadiazole ring | Electrophiles > Nucleophiles | Low-temperature nitration | Ring-opening under strong bases |

| Piperidine N | Alkylating agents | Polar aprotic solvents | Steric hindrance from C-4 methyl |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antifungal properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various fungal pathogens like Candida albicans and Aspergillus niger . The incorporation of the piperidine structure may enhance the bioactivity of these compounds.

Potential Anticancer Agents : Compounds similar to tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate have demonstrated cytotoxic effects against cancer cell lines. The oxadiazole moiety is believed to play a crucial role in mediating these effects through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Chemistry

Pesticide Development : The structural features of this compound make it a candidate for developing new agrochemicals. Oxadiazoles have been recognized for their insecticidal and herbicidal properties. Research into similar compounds has revealed their effectiveness in controlling pests while minimizing environmental impact .

Materials Science

Polymeric Applications : The synthesis of polymers incorporating oxadiazole units has been explored for their thermal stability and optical properties. These materials are useful in applications such as coatings and electronic devices due to their enhanced mechanical properties and resistance to degradation .

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and oxadiazole moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives and oxadiazole-containing molecules. Examples include:

Piperidine-1-carboxylates: Compounds with similar piperidine ring structures but different substituents.

Oxadiazole Derivatives: Molecules containing the oxadiazole ring but with different substituents on the ring.

Uniqueness

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is unique due to the specific combination of the piperidine ring, tert-butyl group, and oxadiazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biologische Aktivität

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CAS No. 1443981-38-1) is a synthetic organic compound that incorporates a piperidine ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

The presence of the oxadiazole ring is particularly significant as it is associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities, including:

- Anticancer : Oxadiazole derivatives have shown cytotoxicity against various cancer cell lines.

- Antimicrobial : These compounds have demonstrated activity against bacteria and fungi.

- Anti-inflammatory : Some derivatives possess anti-inflammatory properties.

- Neuroprotective : Certain oxadiazole compounds have been studied for their effects on neurodegenerative diseases.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets such as enzymes and receptors. The piperidine and oxadiazole components may facilitate these interactions, leading to various pharmacological effects.

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives. For instance, certain derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, including human colon adenocarcinoma (HT29) and lung adenocarcinoma (A549) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 | 10.5 |

| Compound B | A549 | 15.3 |

| Tert-butyl derivative | HeLa | 12.0 |

Antimicrobial Activity

In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, one derivative displayed significant activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Research indicates that oxadiazole derivatives may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders .

Case Studies

Several case studies have been documented regarding the biological activity of related oxadiazole compounds:

-

Case Study on Anticancer Activity :

A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that modifications to the oxadiazole ring significantly influenced anticancer potency. -

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of substituted oxadiazoles against clinical isolates of bacteria. Results indicated that certain substitutions enhanced antibacterial activity.

Eigenschaften

IUPAC Name |

tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-10-15-11(20-16-10)14(5)6-8-17(9-7-14)12(18)19-13(2,3)4/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYCCMHLYVGOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCN(CC2)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.